

The discovery and development of Nangibotide as a therapeutic agent

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The Discovery and Development of Nangibotide: A Technical Guide

Nangibotide is a first-in-class therapeutic agent being developed to modulate the innate immune response in acute inflammatory disorders such as septic shock. This technical guide provides an in-depth overview of its discovery, mechanism of action, and the progression of its development from preclinical models to late-stage clinical trials.

Discovery and Rationale

Nangibotide, also known as LR12, is a synthetic 12-amino-acid polypeptide.^{[1][2]} It was derived from the protein TREM-like transcript-1 (TLT-1), a member of the immunoglobulin superfamily that contains an immunoreceptor tyrosine-based inhibitory motif (ITIM) and is known to play a role in regulating inflammation.^{[3][4][5]}

The therapeutic rationale for Nangibotide is based on targeting the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1).^[3] TREM-1 is an amplifier of the innate immune response and a crucial mediator of the hyperinflammation seen in septic shock.^{[1][3]} During sepsis, the TREM-1 pathway is significantly upregulated, leading to an excessive and dysregulated inflammatory response that contributes to organ failure and mortality.^[6] The development of Nangibotide was driven by the hypothesis that inhibiting the TREM-1 amplification loop could temper the harmful inflammatory cascade without compromising the host's ability to fight infection, thereby restoring immune balance.^{[1][2]}

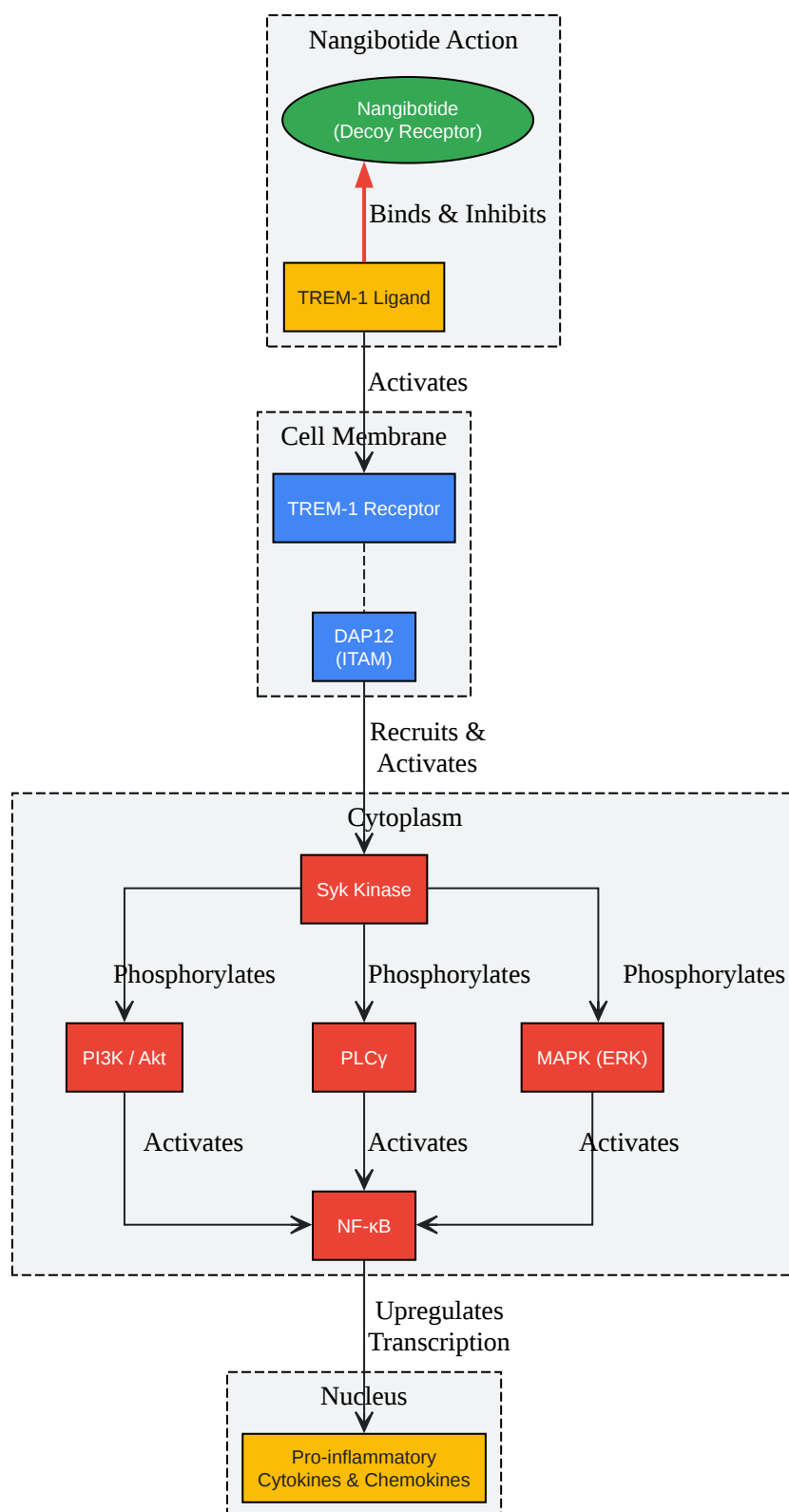
Mechanism of Action

Nangibotide functions as a specific TREM-1 inhibitor.^[2] It acts as a decoy receptor, binding to the endogenous TREM-1 ligand and preventing its interaction with the TREM-1 receptor on myeloid cells like neutrophils, monocytes, and macrophages.^{[1][6][7]} This action blocks the TREM-1-mediated amplification of inflammatory signaling.^[6]

The TREM-1 Signaling Pathway: The TREM-1 receptor itself lacks intrinsic signaling motifs in its short cytoplasmic tail.^[8] To initiate a signal, it associates with an adaptor protein called DNAX-activating protein of 12 kDa (DAP12).^{[4][8]}

- **Activation:** Upon binding of its ligand, TREM-1 clustering leads to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on the associated DAP12 adaptor protein.^{[8][9]}
- **Signal Transduction:** This phosphorylation event recruits and activates the spleen tyrosine kinase (Syk).^{[8][10]}
- **Downstream Cascades:** Activated Syk triggers multiple downstream signaling cascades, including Phosphoinositide 3-kinase (PI3K), Phospholipase Cy (PLCy), and Mitogen-activated protein kinases (MAPKs) like ERK1/2.^{[8][9]}
- **NF-κB Activation:** These pathways converge on the activation of the transcription factor NF-κB, a master regulator of inflammation.^{[1][8]}
- **Inflammatory Response:** Activated NF-κB translocates to the nucleus and drives the transcription of genes for pro-inflammatory cytokines (e.g., TNF, IL-1β, IL-8) and chemokines, amplifying the inflammatory response.^{[1][11]}

By acting as a ligand-trapping molecule, Nangibotide effectively intercepts the first step of this cascade, preventing the entire downstream signaling process and the resulting cytokine storm.^[7]



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Caption: TREM-1 Signaling Pathway and Nangibotide's Point of Inhibition.

Preclinical Development

The therapeutic potential of TREM-1 inhibition with Nangibotide analogues was demonstrated across multiple animal models of severe inflammation and septic shock.[\[12\]](#)

- **Rodent Models:** In mouse models of polymicrobial sepsis, the murine equivalent peptide (LR17) was associated with a significant reduction in pro- and anti-inflammatory markers, increased bacterial clearance, and improved survival rates.[\[1\]](#)[\[3\]](#) In a mouse model of LPS-induced acute lung injury, Nangibotide alleviated lung inflammation and inhibited the NLRP3 inflammasome.[\[11\]](#)
- **Porcine Model:** In a pig model of peritonitis-induced septic shock, the peptide improved hemodynamic stability, reduced the need for vasopressors, and prevented sepsis-induced organ failure.[\[1\]](#)
- **Primate Model:** In non-human primate models of endotoxemia, the peptide reduced the inflammatory and hypotensive effects of sepsis.[\[1\]](#)[\[12\]](#)

These preclinical studies consistently showed that modulating the TREM-1 pathway could restore a more balanced inflammatory response, preserve vascular function, and improve survival in severe sepsis.[\[2\]](#)

Clinical Development

Nangibotide's clinical development has progressed through Phase 1 and 2 trials, with a pivotal Phase 3 trial being planned. A key feature of its later-stage development is a precision medicine strategy using soluble TREM-1 (sTREM-1) as a biomarker.[\[13\]](#)

A first-in-human, randomized, double-blind, placebo-controlled, ascending-dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of Nangibotide.[\[3\]](#)[\[14\]](#)

- **Results:** The study found that Nangibotide was safe and well-tolerated in healthy volunteers, with only a few mild adverse events considered unrelated to the treatment.[\[3\]](#)[\[14\]](#) No anti-drug antibodies were detected.[\[3\]](#)[\[14\]](#) The pharmacokinetic profile was dose-proportional, characterized by a high clearance and a very short half-life, consistent with extensive enzymatic metabolism in the blood.[\[3\]](#)[\[14\]](#)

Table 1: Pharmacokinetic Parameters of Nangibotide in Healthy Volunteers

Parameter	Value (for a 70 kg subject)	Citation(s)
Clearance (CL)	6.6 L/kg/h	[3] [14]
Effective Half-life ($t_{1/2}$)	3 minutes	[3] [14]
Central Volume of Distribution (V_c)	16.7 L	[3] [14]

| Peripheral Volume of Distribution (V_p) | 15.9 L | [\[3\]](#)[\[14\]](#) |

This multicenter, randomized, double-blind, placebo-controlled study assessed Nangibotide in patients with septic shock.[\[15\]](#)[\[16\]](#)

- Results: The trial confirmed the safety and tolerability of Nangibotide in the target patient population, with no significant differences in adverse events compared to placebo.[\[15\]](#) While there were no statistically significant differences in clinical efficacy endpoints for the overall population, a promising signal emerged.[\[15\]](#)[\[16\]](#) Patients with higher baseline plasma concentrations of the biomarker sTREM-1 showed a trend towards greater clinical improvement.[\[2\]](#)[\[15\]](#)

Table 2: Key Exploratory Outcomes from the Phase 2a Trial

Outcome	Population	Nangibotide (Pooled)	Placebo	Citation(s)
Change in SOFA Score (Baseline to Day 5)	Overall	-0.7 (±0.85)	N/A (comparator)	[15]
Change in SOFA Score (Baseline to Day 5)	High sTREM-1 Subgroup	-1.5 (±1.12)	N/A (comparator)	[15]
Alive & Free of Organ Support (Day 28)	High sTREM-1 Subgroup	70% (14/20)	40% (2/5)	[16]

SOFA: Sequential Organ Failure Assessment. Data are presented as LS mean change (±SE) or percentage (number of patients).

The ASTONISH trial was a larger, global, randomized, placebo-controlled study designed to confirm the efficacy of two doses of Nangibotide and validate the sTREM-1 biomarker enrichment strategy.[17][18]

- Results: The trial did not meet its primary endpoint at the pre-specified sTREM-1 cutoff of ≥ 400 pg/mL.[19] However, a prespecified analysis exploring the optimal sTREM-1 cutoff revealed that at higher concentrations of sTREM-1 (representing about 50% of the study population), the high dose of Nangibotide resulted in a clinically and statistically significant improvement in organ function (SOFA score) compared to placebo.[13][20] This result strongly supported the biomarker-guided approach, linking the drug's mechanism to patients with a hyperactivated TREM-1 pathway.[13]

Table 3: Key Outcomes from the Phase 2b ASTONISH Trial (High sTREM-1 Population)

Outcome	High-Dose Nangibotide vs. Placebo	p-value	Citation(s)
Improvement in SOFA Score (Day 5)	Statistically significant benefit	N/A	[13] [20]
Respiratory Function	Improvement	N/A	[13] [20]
Cardiovascular Function	Improvement	N/A	[13] [20]
Renal Function	Improvement	N/A	[13] [20]

| All-Cause Mortality (Day 28) | Trend towards improvement | N/A | [\[13\]](#) |

The efficacy of Nangibotide was also evaluated in critically ill patients with COVID-19 requiring respiratory support.[\[21\]](#)

- Results: The study demonstrated a significant therapeutic benefit. Treatment with Nangibotide was associated with a 19.9% absolute reduction in 28-day mortality in the subpopulation of patients with high baseline sTREM-1 levels.[\[21\]](#)

Table 4: 28-Day Mortality Outcome from the Phase 2 ESSENTIAL Trial

Population	Placebo Mortality	Nangibotide Mortality	Absolute Reduction (Adjusted)	Citation(s)
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| High sTREM-1 Subgroup | 41.8% | 22.2% | 19.9% | [\[21\]](#) |

Based on the strength of the Phase 2b data, a single, pivotal Phase 3 registration trial (ACCURATE) has been designed in agreement with regulatory agencies (FDA and EMA).[\[12\]](#) This trial will employ the biomarker-guided strategy validated in the ASTONISH study.[\[12\]](#)



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Caption: Nangibotide's Biomarker-Driven Clinical Development Pathway.

Experimental Protocols

Detailed methodologies for the key clinical trials are summarized below.

Phase 1: First-in-Human Study Protocol[3][14]

- Design: Randomized, double-blind, placebo-controlled, single-center, ascending dose study.
- Participants: 27 healthy male subjects, aged 18-45 years.
- Dosing:
 - Part A (unblinded): Single intravenous (IV) doses of 1 mg and 10 mg over 15 minutes.
 - Part B (blinded, 3:1 randomization): Continuous IV infusion for 7 hours 45 minutes, preceded by a 15-minute loading dose. Maintenance doses ranged from 0.03 to 6 mg/kg/h.
- Primary Outcome: Safety and tolerability, assessed by adverse events, vital signs, ECGs, and laboratory tests.
- Secondary Outcome: Pharmacokinetics, with blood samples collected at multiple time points to determine concentration profiles and calculate PK parameters using a validated LC-MS/MS method.[3]

Phase 2a: Septic Shock Study Protocol (NCT03158948)[15][22]

- Design: Multicenter, prospective, randomized, double-blind, two-stage, placebo-controlled study.

- Participants: 49 adult patients with septic shock, defined by vasopressor dependency despite adequate fluid resuscitation and hyperlactatemia.[22]
- Intervention: Continuous IV infusion of Nangibotide (0.3, 1.0, or 3.0 mg/kg/h) or placebo, initiated within 24 hours of septic shock onset. Treatment continued for up to 5 days.
- Primary Outcome: Safety and tolerability, assessed by the incidence of treatment-emergent adverse events (TEAEs) up to Day 28.
- Exploratory Endpoints: Effects on pharmacodynamic biomarkers, organ function (change in SOFA score), and mortality, analyzed according to baseline sTREM-1 concentrations.

Phase 2b: ASTONISH Trial Protocol (NCT04055909)[17][18]

- Design: Multicenter, randomized, double-blind, placebo-controlled, dose-selection study.
- Participants: 355 adult patients with septic shock, eligible within 24 hours of vasopressor initiation.[18][19]
- Intervention: Patients were randomized 1:1:1 to receive a continuous IV infusion of low-dose Nangibotide (0.3 mg/kg/h), high-dose Nangibotide (1.0 mg/kg/h), or a matched placebo for up to 5 days.[18][19]
- Stratification: Patients were grouped at baseline according to sTREM-1 concentrations (predefined high sTREM-1 cutoff: ≥ 400 pg/mL).[18][19]
- Primary Outcome: Mean difference in the total SOFA score from baseline to day 5 in the high sTREM-1 population and the overall population.[17][18]
- Secondary Outcomes: All-cause 28-day mortality, safety, pharmacokinetics, and further evaluation of the relationship between sTREM-1 levels and treatment response.[19]

Conclusion

The development of Nangibotide represents a targeted, mechanism-based approach to treating the dysregulated inflammation that characterizes septic shock. Originating from a peptide fragment of TLT-1, it precisely inhibits the TREM-1 inflammatory amplification pathway. Preclinical studies robustly demonstrated its potential, which was followed by clinical trials that

established its safety and pharmacokinetic profile. The evolution of its clinical strategy to a biomarker-guided approach, using sTREM-1 to identify patients most likely to benefit, marks a significant step forward in the development of personalized medicine for critical care. The positive outcomes in the high sTREM-1 population in the ASTONISH trial have paved the way for a pivotal Phase 3 study, positioning Nangibotide as a promising future therapy for this high-unmet-need indication.

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References

- 1. Nangibotide - Wikipedia [en.wikipedia.org]
- 2. inotrem.com [inotrem.com]
- 3. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The triggering receptor expressed on myeloid cells (TREM) in inflammatory bowel disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The enigmatic nature of the triggering receptor expressed in myeloid cells -1 (TLT- 1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nangibotide | C54H83N15O21S2 | CID 165360157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Triggering receptor expressed on myeloid cells-1 in sepsis, and current insights into clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triggering receptor expressed on myeloid cells-1 (TREM-1): a new player in antiviral immunity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inactivation of DAP12 in PMN Inhibits TREM1-Mediated Activation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microglial TREM-1 receptor mediates neuroinflammatory injury via interaction with SYK in experimental ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]

- 12. inotrem.com [inotrem.com]
- 13. sofinnovapartners.com [sofinnovapartners.com]
- 14. A first-in-man safety and pharmacokinetics study of nangibotide, a new modulator of innate immune response through TREM-1 receptor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nangibotide in patients with septic shock: a Phase 2a randomized controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dial.uclouvain.be [dial.uclouvain.be]
- 17. Rationale and protocol for the efficacy, safety and tolerability of nangibotide in patients with septic shock (ASTONISH) phase IIb randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research.regionh.dk [research.regionh.dk]
- 19. Prospective evaluation of the efficacy, safety, and optimal biomarker enrichment strategy for nangibotide, a TREM-1 inhibitor, in patients with septic shock (ASTONISH): a double-blind, randomised, controlled, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. labiotech.eu [labiotech.eu]
- 21. Evaluation of the efficacy and safety of TREM-1 inhibition with nangibotide in patients with COVID-19 receiving respiratory support: the ESSENTIAL randomised, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. [ClinicalTrials.gov](https://clinicaltrials.gov) [clinicaltrials.gov]
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